2-(3-Aminothian-3-yl)ethan-1-ol

Description

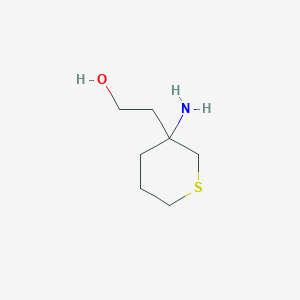

2-(3-Aminothian-3-yl)ethan-1-ol is a synthetic organic compound featuring a six-membered thiane ring (a saturated heterocycle containing one sulfur atom) substituted with an amino group at the 3-position and an ethanol moiety.

Properties

IUPAC Name |

2-(3-aminothian-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c8-7(3-4-9)2-1-5-10-6-7/h9H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRHMGUGSYMINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminothian-3-yl)ethan-1-ol typically involves the reaction of thiopyran derivatives with appropriate reagents to introduce the amino and hydroxyl functional groups. One common method involves the reduction of a corresponding nitro compound followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminothian-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines .

Scientific Research Applications

2-(3-Aminothian-3-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Aminothian-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(3-Aminothian-3-yl)ethan-1-ol and its analogs:

Key Observations:

- Heterocyclic Influence: The thiane ring in the target compound introduces sulfur, which increases lipophilicity compared to oxygen in oxetan analogs (e.g., 2-(3-Aminooxetan-3-yl)ethan-1-ol) . This property may enhance membrane permeability in biological systems.

- Amino Group Variations: Acyclic amines like 2-[(3-methylpentan-2-yl)amino]ethan-1-ol exhibit greater conformational flexibility, whereas cyclic amines (e.g., thiane or oxetan rings) impose steric constraints that may affect receptor binding.

This compound (Hypothetical Pathway):

Functionalization: Introduction of the ethanol moiety via nucleophilic substitution or alcohol protection strategies.

Comparison with Diazirine Analogs:

- 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol employs diazirine rings (N-containing three-membered rings), which are photolabile and used in photoaffinity labeling.

Physicochemical and Spectroscopic Properties

- Solubility : Sulfur in the thiane ring likely reduces water solubility compared to oxetan analogs but improves lipid bilayer penetration.

- Spectroscopy : While 2-(4-bromo-2-methoxyphenyl)ethan-1-ol derivatives show distinct ¹H NMR shifts for bromine and methoxy groups , the thiane ring’s sulfur atom would deshield adjacent protons, producing unique splitting patterns.

Biological Activity

2-(3-Aminothian-3-yl)ethan-1-ol, also known as thian-3-yl ethanolamine, is a compound with a unique thiazolidine structure that has garnered interest in the field of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.

- Molecular Formula : CHNOS

- SMILES : C1CC(CSC1)(CCO)N

- InChIKey : HTRHMGUGSYMINL-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific pathogens and mechanisms remain to be fully elucidated.

- Cytotoxic Effects : The compound has shown potential cytotoxic effects against certain tumor cell lines, indicating its possible utility in cancer therapy.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.

The precise mechanisms through which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that:

- The thiazolidine ring may interact with specific cellular targets such as enzymes or receptors.

- It could modulate signaling pathways related to inflammation and apoptosis.

Antimicrobial Activity

A study conducted on various derivatives of thiazolidine compounds indicated that modifications in the structure could enhance antimicrobial potency against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities to other active thiazolidine derivatives suggest potential efficacy .

Cytotoxicity Assays

In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxicity against multiple cancer cell lines. For instance, a comparative analysis of thiazolidine derivatives showed IC values in the micromolar range against MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells . While direct studies on this compound are lacking, these findings provide a basis for further investigation.

Neuroprotective Potential

Research into related compounds has suggested neuroprotective effects through antioxidant activity. For example, certain thiazolidine derivatives have been shown to reduce oxidative stress markers in neuronal cells . Further research is needed to specifically evaluate the neuroprotective effects of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.